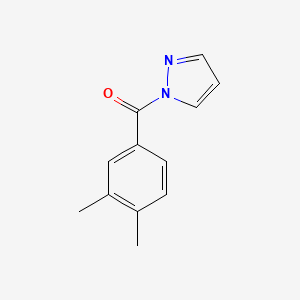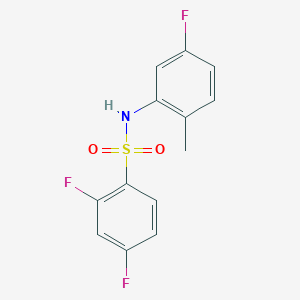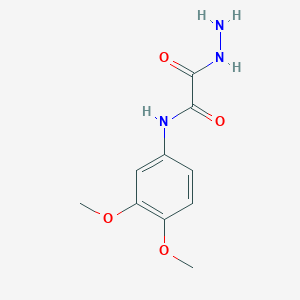![molecular formula C26H16Cl2N4O5 B10965416 (5Z)-5-[({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}amino)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10965416.png)
(5Z)-5-[({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}amino)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that features a pyrimidine core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic synthesis. The process may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the chlorophenyl and chloromethylidene groups through substitution reactions.
Attachment of the isoindoline moiety: This step may involve coupling reactions using reagents like phthalimide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the desired product.
化学反应分析
Types of Reactions
5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield compounds with additional oxygen-containing functional groups.
Reduction: May yield compounds with reduced functional groups.
Substitution: May yield compounds with different substituents replacing the original halogen atoms.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the production of advanced materials with specific properties.
作用机制
The mechanism of action of 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE include:
Other pyrimidine derivatives: Compounds with similar core structures but different substituents.
Isoindoline derivatives: Compounds with the isoindoline moiety but different core structures.
Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.
Uniqueness
The uniqueness of 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties
属性
分子式 |
C26H16Cl2N4O5 |
|---|---|
分子量 |
535.3 g/mol |
IUPAC 名称 |
2-[[2-chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H16Cl2N4O5/c27-15-4-3-5-17(11-15)32-25(36)20(22(33)30-26(32)37)12-29-16-8-9-21(28)14(10-16)13-31-23(34)18-6-1-2-7-19(18)24(31)35/h1-12,36H,13H2,(H,30,33,37) |
InChI 键 |
SGUYVVSYPOVVDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC(=CC=C5)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxy-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10965343.png)
![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10965345.png)
![3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965351.png)
![butan-2-yl 2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10965352.png)
![4-(butan-2-yl)-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965356.png)
![1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965367.png)
![(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B10965368.png)




![1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965408.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10965410.png)
![N-(2,4-difluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965428.png)
